5-Hydroxy-1H-isoindol-1-one
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Overview
Description
5-Hydroxyisoindolin-1-one is an interesting heterocyclic compound that has garnered attention due to its presence in numerous natural products and pharmaceutical molecules. This compound is known for its broad spectrum of biological activities and is a versatile precursor in the synthesis of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxyisoindolin-1-one can be synthesized through several methods. One notable method involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another approach is the reduction of phthalimides . Additionally, secondary benzamides and aldehydes can be used as starting materials to generate hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . The treatment of 2-alkynylbenzoic acids with primary amines also leads to the formation of hydroxyisoindolinones .
Industrial Production Methods: Industrial production methods for 5-Hydroxyisoindolin-1-one often involve sustainable chemistry approaches. For example, ultrasonic irradiation has emerged as a green synthetic approach that improves reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyisoindolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn), palladium or rhodium catalysts, and primary amines . The conditions for these reactions can vary, but they often involve high temperatures, anhydrous systems, and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions include various motifs of isoindolin-1-ones, which are important building blocks in medicinal and natural product chemistry .
Scientific Research Applications
5-Hydroxyisoindolin-1-one has a wide range of scientific research applications. In chemistry, it serves as a versatile precursor for the synthesis of various compounds . In biology and medicine, it is present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities . The compound has been found in commercial drugs such as chlortalidone and is used in the synthesis of bioactive molecules like entonalactam C and fumadensine . Additionally, it has applications in the industry due to its role in sustainable chemistry and green synthetic approaches .
Mechanism of Action
The mechanism of action of 5-Hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, gut bacteria-derived 5-hydroxyindole, a related compound, accelerates gut contractility via activation of L-type calcium channels located on colonic smooth muscle cells . This mechanism highlights the compound’s potential role in altering gut motility and its broader implications in microbiota-targeted interventions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Hydroxyisoindolin-1-one include other hydroxyisoindolin-1-ones and isoindolin-1-one derivatives . These compounds share similar structural motifs and biological activities.
Uniqueness: What sets 5-Hydroxyisoindolin-1-one apart is its broad spectrum of biological activities and its versatility as a precursor in the synthesis of various compounds . Its presence in numerous natural products and pharmaceutical molecules further underscores its significance in scientific research and industrial applications .
Biological Activity
5-Hydroxy-1H-isoindol-1-one, also known as 5-hydroxyisoindolin-1-one, is a compound recognized for its diverse biological activities. Its unique structure, featuring a hydroxyl group at the 5-position, contributes to its potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Antioxidant Properties
This compound exhibits significant antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Studies have shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties . It has been found to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival. This mechanism suggests potential applications in treating bacterial infections.
Anticancer Potential
The compound has shown promise in anticancer research . In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma. For instance, derivatives of isoindolinones have been reported to exhibit IC50 values as low as 18 nM against glioblastoma cells, indicating strong growth inhibition . The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Antioxidant Mechanism : The hydroxyl group enhances the compound's reactivity towards free radicals.
- Antimicrobial Mechanism : Disruption of bacterial membranes and inhibition of metabolic enzymes.
- Anticancer Mechanism : Induction of apoptotic pathways and modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and distinctive features of compounds related to this compound:
Compound Name | Molecular Formula | Biological Activity | Distinctive Features |
---|---|---|---|
5-Hydroxyisoindolin-1-one | C₈H₇NO₂ | Antioxidant | Hydroxyl group enhances reactivity |
6-Methoxyisoindolin-1-one | C₉H₉NO₂ | Antimicrobial | Methoxy group increases lipophilicity |
5-Hydroxyisoindole | C₈H₉NO | Neuroprotective | Isoindole core with varied substituents |
4,5-Dimethoxyisoindolinone | C₉H₁₁NO₃ | Anticancer | Two methoxy groups enhance solubility |
This comparison highlights the unique properties of this compound, particularly its specific hydroxyl substitution that may confer distinct biological activities not observed in other isoindole derivatives.
Case Study: Anticancer Activity
A study published in PMC evaluated the effects of various isoindolinone derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with some derivatives achieving IC50 values as low as 18 nM against U87 glioblastoma cells. In vivo studies further demonstrated that these compounds could improve survival rates in animal models .
Research Findings on Antimicrobial Effects
Research has also focused on the antimicrobial properties of this compound. A recent investigation detailed how this compound disrupts bacterial membranes, leading to cell lysis. These findings suggest its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.
Properties
Molecular Formula |
C8H5NO2 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-hydroxyisoindol-1-one |
InChI |
InChI=1S/C8H5NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-4,10H |
InChI Key |
SVYOHOKZTUIIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NC2=O |
Origin of Product |
United States |
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